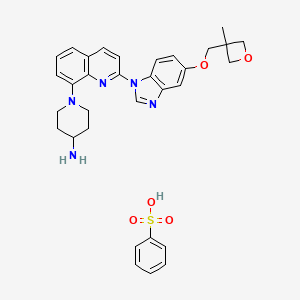

Crenolanib besylate

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

benzenesulfonic acid;1-[2-[5-[(3-methyloxetan-3-yl)methoxy]benzimidazol-1-yl]quinolin-8-yl]piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N5O2.C6H6O3S/c1-26(14-32-15-26)16-33-20-6-7-22-21(13-20)28-17-31(22)24-8-5-18-3-2-4-23(25(18)29-24)30-11-9-19(27)10-12-30;7-10(8,9)6-4-2-1-3-5-6/h2-8,13,17,19H,9-12,14-16,27H2,1H3;1-5H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARQUTWAXTHJROR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)COC2=CC3=C(C=C2)N(C=N3)C4=NC5=C(C=CC=C5N6CCC(CC6)N)C=C4.C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H35N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

601.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

670220-93-6 | |

| Record name | 4-Piperidinamine, 1-[2-[5-[(3-methyl-3-oxetanyl)methoxy]-1H-benzimidazol-1-yl]-8-quinolinyl]-, benzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=670220-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Crenolanib besylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0670220936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CRENOLANIB BESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MC4B01024K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Crenolanib Besylate in FLT3-Mutated Acute Myeloid Leukemia

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients and conferring a poor prognosis.[1][2][3] These mutations, primarily internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the FLT3 receptor and downstream signaling pathways that drive leukemogenesis.[1][4] Crenolanib besylate is a potent, orally bioavailable, type I pan-FLT3 tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in patients with FLT3-mutated AML, including those with mutations that confer resistance to other TKIs.[1][5][6] This guide provides a comprehensive overview of the mechanism of action of crenolanib, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of key pathways and workflows.

Crenolanib Besylate: A Type I Pan-FLT3 Inhibitor

Crenolanib is a benzimidazole-based compound that functions as a type I TKI, meaning it binds to the active conformation of the FLT3 kinase domain.[4][7] This is a key distinction from type II inhibitors, which bind to the inactive conformation.[7] Point mutations in the activation loop of the kinase domain, such as the D835Y mutation, can destabilize the inactive conformation, rendering type II inhibitors less effective.[8] By targeting the active conformation, crenolanib maintains potent inhibitory activity against both FLT3-ITD and FLT3-TKD mutations, including the D835 and F691 variants that are common mechanisms of resistance to type II TKIs like sorafenib and quizartinib.[1][7][8]

Binding Affinity and Kinase Selectivity

In vitro studies have demonstrated that crenolanib binds tightly to various forms of the FLT3 enzyme with low nanomolar dissociation constants (Kd).[4] This high-affinity binding translates to potent inhibition of FLT3 autophosphorylation at low nanomolar concentrations.[4] Furthermore, crenolanib exhibits high selectivity for FLT3 over other closely related kinases like KIT, which may contribute to a more favorable safety profile by potentially reducing myelosuppression.[1]

Mechanism of Action: Inhibition of Downstream Signaling

Constitutively active FLT3 receptors in AML cells drive cell proliferation and survival through the activation of several key downstream signaling pathways. Crenolanib's inhibition of FLT3 autophosphorylation effectively blocks these oncogenic signals.

The primary pathways affected are:

-

STAT5 Pathway: Signal Transducer and Activator of Transcription 5 (STAT5) is a critical mediator of cytokine receptor signaling and is constitutively phosphorylated and activated by mutant FLT3. This leads to the transcription of genes that promote cell survival and proliferation. Crenolanib treatment leads to a marked reduction in phosphorylated STAT5 (p-STAT5).[9]

-

RAS/MAPK Pathway: The Ras/MEK/ERK pathway is a central signaling cascade that regulates cell growth, differentiation, and survival. Constitutive FLT3 signaling leads to its persistent activation. Crenolanib effectively inhibits the phosphorylation of key components of this pathway, such as ERK (p-ERK).[9]

-

PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT pathway is crucial for cell survival and inhibition of apoptosis. This pathway is also activated by mutant FLT3.

By blocking these critical downstream pathways, crenolanib induces cell cycle arrest and apoptosis in FLT3-mutated AML cells.

Quantitative Data Presentation

Table 1: Preclinical Inhibitory Activity of Crenolanib

| Target | Cell Line/Assay | IC50 (nM) | Kd (nM) | Reference(s) |

| FLT3-ITD | MOLM-14 | 7 | 0.74 | [4] |

| FLT3-ITD | MV4-11 | 8 | - | [4] |

| FLT3-D835Y | Ba/F3 | 8.8 | 0.18 | [4] |

| FLT3-D835H | - | - | 0.4 | [4] |

| FLT3 Autophosphorylation (ITD) | Primary AML Blasts | 2.4 | - | [1] |

Table 2: Clinical Efficacy of Crenolanib in FLT3-Mutated AML

| Study Phase | Patient Population | Treatment | Overall Response Rate (ORR) | CR/CRi Rate | Median EFS (months) | Median OS (months) | Reference(s) |

| Phase II | Newly Diagnosed Adults | Crenolanib + Intensive Chemotherapy | 86% | 77% CR, 9% CRi | 44.7 | Not Reached | [2][10] |

| Phase III (NCT03250338) | Relapsed/Refractory Adults | Crenolanib + Salvage Chemotherapy | 60% | - | 3.4 | 10.4 | [11] |

| Phase III (NCT03250338) | R/R with NPM1 co-mutation | Crenolanib + Salvage Chemotherapy | - | - | 6.1 | 12.4 | [11] |

CR: Complete Remission, CRi: Complete Remission with incomplete hematologic recovery, EFS: Event-Free Survival, OS: Overall Survival

Mechanisms of Resistance to Crenolanib

A notable feature of crenolanib is that resistance does not typically arise from secondary mutations in the FLT3 kinase domain, a common issue with other FLT3 inhibitors.[5][6][12] Instead, clinical resistance to crenolanib is often mediated by the activation of alternative signaling pathways that are independent of FLT3.[5][6] Whole-exome sequencing of patient samples before and after crenolanib treatment has revealed the emergence of mutations in genes such as NRAS and IDH2, which can activate parallel oncogenic pathways (e.g., the MAPK pathway).[5][6]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol assesses the cytotoxic effects of crenolanib on FLT3-mutated AML cell lines.

-

Cell Culture:

-

Culture FLT3-mutated AML cell lines (e.g., MOLM-13, MV4-11) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

-

Seeding:

-

Seed cells in a 96-well flat-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

-

-

Treatment:

-

Prepare serial dilutions of crenolanib besylate in culture medium.

-

Add 100 µL of the diluted crenolanib or vehicle control (e.g., DMSO) to the appropriate wells.

-

Incubate the plate for 72 hours at 37°C.

-

-

MTT Addition:

-

Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

-

-

Solubilization and Measurement:

-

Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value by plotting cell viability against the logarithm of the crenolanib concentration and fitting the data to a sigmoidal dose-response curve.

-

Immunoprecipitation and Western Blot for FLT3 Phosphorylation

This protocol is used to determine the effect of crenolanib on the phosphorylation status of the FLT3 receptor.

-

Cell Treatment and Lysis:

-

Culture FLT3-mutated AML cells (e.g., MOLM-14, MV4-11) to a sufficient density.

-

Treat cells with varying concentrations of crenolanib or vehicle control for 1-2 hours.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

-

Immunoprecipitation (IP):

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Incubate 500-1000 µg of protein lysate with an anti-FLT3 antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.

-

Wash the beads three times with ice-cold lysis buffer.

-

-

Western Blot:

-

Elute the protein from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-tyrosine (e.g., 4G10) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total FLT3.

-

Conclusion

Crenolanib besylate is a highly potent and selective type I pan-FLT3 inhibitor with a well-defined mechanism of action. By binding to the active conformation of the FLT3 kinase, it effectively abrogates the downstream signaling pathways that are critical for the survival and proliferation of FLT3-mutated AML cells. Its ability to inhibit both ITD and TKD mutations, including those that confer resistance to other TKIs, makes it a valuable therapeutic agent. Clinical data has demonstrated significant efficacy, both as a single agent and in combination with chemotherapy. The primary mechanism of resistance involves the activation of FLT3-independent signaling pathways, highlighting the need for rational combination therapies to overcome resistance and improve long-term outcomes for patients with FLT3-mutated AML.

References

- 1. researchgate.net [researchgate.net]

- 2. ascopubs.org [ascopubs.org]

- 3. managedhealthcareexecutive.com [managedhealthcareexecutive.com]

- 4. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Crenolanib is active against models of drug-resistant FLT3-ITD−positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Crenolanib is a selective type I pan-FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crenolanib is active against models of drug-resistant FLT3-ITD-positive acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Crenolanib and Intensive Chemotherapy in Adults With Newly Diagnosed FLT3-Mutated AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preclinical and pilot study of type I FLT3 tyrosine kinase inhibitor, crenolanib, with sorafenib in acute myeloid leukemia and FLT3-internal tandem duplication - PMC [pmc.ncbi.nlm.nih.gov]

- 12. escholarship.org [escholarship.org]

Crenolanib Besylate: A Technical Overview for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crenolanib is a potent and selective type I tyrosine kinase inhibitor (TKI) targeting FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptor (PDGFR) alpha and beta.[1][2][3] Developed by AROG Pharmaceuticals, crenolanib besylate is the besylate salt form of the active compound.[1][4] It is an orally bioavailable benzimidazole derivative being investigated for the treatment of various cancers, including acute myeloid leukemia (AML) with FLT3 mutations, gastrointestinal stromal tumors (GIST), and glioma.[5][6][7] Crenolanib distinguishes itself by inhibiting both wild-type and mutated forms of its target kinases, including resistance-conferring mutations in FLT3.[2][8]

Chemical Structure and Properties

Crenolanib besylate is the monobenzenesulfonate salt of crenolanib.[4] The chemical properties are summarized in the table below.

| Property | Value |

| Drug Name | Crenolanib Besylate |

| Synonyms | CP-868,596-26, ARO-002-26 |

| Chemical Formula | C32H35N5O5S |

| Molecular Weight | 601.7 g/mol |

| IUPAC Name | 1-(2-{5-[(3-methyloxetan-3-yl)methoxy]-1H-benzimidazol-1-yl}quinolin-8-yl)piperidin-4-amine;benzenesulfonic acid |

| SMILES | CC1(COC1)COC2=CC3=C(C=C2)N(C=N3)C4=NC5=C(C=CC=C5N6CCC(CC6)N)C=C4.C1=CC=C(C=C1)S(=O)(=O)O |

| CAS Number | 670220-93-6 |

Mechanism of Action and Signaling Pathways

Crenolanib is a type I TKI, meaning it binds to the active conformation of the kinase domain.[3][9] It potently inhibits class III receptor tyrosine kinases, primarily FLT3 and PDGFRα/β, thereby blocking their downstream signaling pathways that are crucial for cell proliferation, survival, and migration.[2][10]

Inhibition of FLT3 Signaling

Mutations in FLT3, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations (e.g., at D835), are common in AML and lead to constitutive activation of the receptor.[5] This results in uncontrolled proliferation of leukemic blasts. Crenolanib effectively inhibits both wild-type and mutated FLT3, including ITD and D835 mutants, which are often resistant to other TKIs.[8] By blocking FLT3 autophosphorylation, crenolanib prevents the activation of downstream pathways such as RAS/MAPK and PI3K/AKT, leading to cell cycle arrest and apoptosis.

Crenolanib inhibits FLT3, blocking downstream pathways.

Inhibition of PDGFR Signaling

Overactivity of PDGFR signaling is implicated in the pathogenesis of various solid tumors, including gliomas and GIST.[1][11] Ligand binding to PDGFR induces receptor dimerization and autophosphorylation, creating docking sites for downstream signaling molecules. Crenolanib inhibits PDGFR kinase activity, thereby suppressing key signaling cascades like the MAPK and PI3K pathways that drive tumor growth, angiogenesis, and cell migration.[11]

Crenolanib inhibits PDGFR, blocking downstream pathways.

Quantitative Data on Inhibitory Activity

The potency of Crenolanib has been quantified through various in vitro assays. The following tables summarize key binding affinity (Kd) and half-maximal inhibitory concentration (IC50) values.

Table 1: Binding Affinity (Kd) of Crenolanib

| Target | Kd (nM) |

| FLT3 | 0.74 |

| PDGFRα | 2.1 |

| PDGFRβ | 3.2 |

Table 2: Half-Maximal Inhibitory Concentration (IC50) of Crenolanib

| Target/Cell Line | Mutation | IC50 (nM) |

| FLT3 | Wild-Type | ~2 |

| FLT3 | ITD | ~2 |

| FLT3 | D835Y | 8.8 |

| PDGFRα | Wild-Type | 11 |

| PDGFRβ | Wild-Type | 3.2 |

| KIT | D816V | 2.5 |

| KIT | D816H | 5.4 |

| MOLM14 Cells | FLT3-ITD | 7 |

| MV4-11 Cells | FLT3-ITD | 8 |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of Crenolanib.

Biochemical Kinase Binding Assay (LanthaScreen™)

This assay is used to determine the binding affinity of an inhibitor to the target kinase.

-

Principle : A fluorescence resonance energy transfer (FRET)-based assay where a europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor® 647-labeled tracer binds to the ATP-binding site.[12] FRET occurs when both are bound.[12] A test compound that competes with the tracer for the ATP-binding site will disrupt FRET.[12]

-

Materials :

-

Recombinant human FLT3 or PDGFR enzyme

-

LanthaScreen™ Eu-labeled anti-tag antibody

-

Alexa Fluor® 647-labeled kinase tracer

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Crenolanib besylate serially diluted in DMSO

-

384-well plates

-

-

Procedure :

-

Prepare a 3X solution of Crenolanib in kinase buffer.

-

Prepare a 3X mixture of the kinase and Eu-labeled antibody in kinase buffer.

-

Prepare a 3X solution of the Alexa Fluor® 647-labeled tracer in kinase buffer.

-

In a 384-well plate, add 5 µL of the 3X inhibitor solution.

-

Add 5 µL of the 3X kinase/antibody mixture.

-

Add 5 µL of the 3X tracer solution to initiate the binding reaction.

-

Incubate the plate for 1 hour at room temperature, protected from light.

-

Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET (TR-FRET), measuring emission at both the donor (Europium) and acceptor (Alexa Fluor® 647) wavelengths.

-

Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value, which can be correlated to binding affinity.

-

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of Crenolanib on cancer cell lines.

-

Principle : The MTT assay is a colorimetric assay that measures cellular metabolic activity.[13] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of viable cells.[13]

-

Materials :

-

FLT3-mutated AML cell lines (e.g., MV4-11, MOLM-13) or PDGFR-driven cancer cell lines.

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Crenolanib besylate serially diluted in culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

-

Procedure :

-

Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.[12]

-

Allow cells to adhere overnight (for adherent cells).

-

Add 100 µL of the serially diluted Crenolanib solutions to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot against Crenolanib concentration to determine the IC50 value.

-

Workflow for determining cell viability using the MTT assay.

Conclusion

Crenolanib besylate is a promising targeted therapy with potent inhibitory activity against key drivers of malignancy, FLT3 and PDGFR. Its ability to overcome common resistance mutations makes it a valuable candidate for further clinical development. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working with this compound.

References

- 1. Phase I study using crenolanib to target PDGFR kinase in children and young adults with newly diagnosed DIPG or recurrent high-grade glioma, including DIPG - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. amsbio.com [amsbio.com]

- 4. Crenolanib is a type I tyrosine kinase inhibitor that inhibits mutant KIT D816 isoforms prevalent in systemic mastocytosis and core binding factor leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FDA grants Fast Track Designation to crenolanib for the treatment of patients with R/R FLT3-Positive AML [aml-hub.com]

- 6. The FLT3 and PDGFR inhibitor crenolanib is a substrate of the multidrug resistance protein ABCB1 but does not inhibit transport function at pharmacologically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is Crenolanib Besylate used for? [synapse.patsnap.com]

- 8. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical and pilot study of type I FLT3 tyrosine kinase inhibitor, crenolanib, with sorafenib in acute myeloid leukemia and FLT3-internal tandem duplication - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crenolanib | C26H29N5O2 | CID 10366136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Crenolanib, a PDGFR inhibitor, suppresses lung cancer cell proliferation and inhibits tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

Crenolanib Besylate: A Technical Whitepaper for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crenolanib besylate is a potent, orally bioavailable benzimidazole-based tyrosine kinase inhibitor (TKI). It is a type I inhibitor that selectively targets platelet-derived growth factor receptor (PDGFR) and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] This document provides a comprehensive technical overview of Crenolanib besylate, including its chemical properties, mechanism of action, key experimental data, and detailed protocols for relevant assays. The information presented is intended to support researchers and drug development professionals in their evaluation and potential application of this compound.

Chemical and Physical Properties

Crenolanib besylate is the benzenesulfonate salt of crenolanib.[4] Key quantitative data for Crenolanib and its besylate salt are summarized below.

| Property | Value | Reference |

| Crenolanib Besylate CAS Number | 670220-93-6 | [5] |

| Crenolanib (Free Base) CAS Number | 670220-88-9 | |

| Crenolanib Besylate Molecular Formula | C₃₂H₃₅N₅O₅S | [5] |

| Crenolanib Besylate Molecular Weight | 601.7 g/mol | [5] |

| Crenolanib (Free Base) Molecular Formula | C₂₆H₂₉N₅O₂ | |

| Crenolanib (Free Base) Molecular Weight | 443.54 g/mol |

Mechanism of Action

Crenolanib is a type I tyrosine kinase inhibitor, meaning it binds to the active conformation of the kinase.[3][6] It potently inhibits class III receptor tyrosine kinases, specifically PDGFRα/β and FLT3, including wild-type and various mutant forms.[3]

Inhibition of FLT3 Signaling

Mutations in FLT3, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations (e.g., at D835), are found in a significant portion of acute myeloid leukemia (AML) cases and are associated with a poor prognosis.[7] Crenolanib has demonstrated potent inhibition of both wild-type and mutated FLT3.[5][8] By blocking the autophosphorylation of FLT3, crenolanib inhibits downstream signaling pathways crucial for cell proliferation and survival, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways.[6][9]

References

- 1. Facebook [cancer.gov]

- 2. The FLT3 and PDGFR inhibitor crenolanib is a substrate of the multidrug resistance protein ABCB1 but does not inhibit transport function at pharmacologically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crenolanib - Wikipedia [en.wikipedia.org]

- 4. Facebook [cancer.gov]

- 5. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. What is Crenolanib Besylate used for? [synapse.patsnap.com]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 9. Crenolanib, a PDGFR inhibitor, suppresses lung cancer cell proliferation and inhibits tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Crenolanib Besylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crenolanib besylate is a potent, orally bioavailable benzimidazole-based tyrosine kinase inhibitor (TKI) that has demonstrated significant promise in the treatment of various malignancies, particularly those driven by mutations in class III receptor tyrosine kinases (RTKs).[1][2][3] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of Crenolanib besylate. Detailed experimental protocols for its synthesis and key biological assays are provided, along with a comprehensive summary of its quantitative data and a visual representation of its targeted signaling pathways.

Introduction

Crenolanib, with the IUPAC name 1-(2-{5-[(3-methyloxetan-3-yl)methoxy]-1H-benzimidazol-1-yl}quinolin-8-yl)piperidin-4-amine, is a selective and potent type I inhibitor of FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptor (PDGFR) alpha and beta.[1][2] Unlike type II inhibitors, Crenolanib binds to the active "DFG-in" conformation of the kinase, allowing it to effectively inhibit both wild-type and mutant forms of these receptors.[1] This is particularly significant in the context of acquired resistance to other TKIs, which is often driven by secondary mutations in the kinase domain.[4] Crenolanib is under development for the treatment of acute myeloid leukemia (AML), gastrointestinal stromal tumors (GIST), and glioma.[1]

Chemical Synthesis of Crenolanib Besylate

The synthesis of Crenolanib besylate is a multi-step process involving the preparation of key quinoline and benzimidazole intermediates, followed by their coupling and final salt formation. While a single, complete step-by-step protocol is not publicly available, a plausible and detailed synthetic route has been compiled from various sources, including patents and medicinal chemistry literature. The key steps likely involve an initial synthesis of a functionalized quinoline core and a separate synthesis of the benzimidazole moiety, followed by a crucial palladium-catalyzed Buchwald-Hartwig amination to couple the two fragments.

Synthesis of Key Intermediates

Intermediate A: 8-Bromo-2-chloroquinoline

The synthesis of the quinoline core can be initiated from commercially available starting materials. One plausible route begins with the synthesis of 2-chloro-8-hydroxyquinoline, which is then converted to the corresponding triflate, a good leaving group for subsequent coupling reactions. A bromination step would then yield the 8-bromo-2-chloroquinoline intermediate.

Intermediate B: tert-butyl (1-(2-(5-((3-methyloxetan-3-yl)methoxy)-1H-benzo[d]imidazol-1-yl)quinolin-8-yl)piperidin-4-yl)carbamate

The benzimidazole portion of Crenolanib is synthesized separately. This involves the reaction of a substituted benzene-1,2-diamine with a suitable carboxylic acid or aldehyde to form the benzimidazole ring. The oxetane-containing side chain is typically introduced via an etherification reaction.

Final Assembly and Salt Formation

The final assembly of Crenolanib involves the coupling of the quinoline and benzimidazole intermediates. A key reaction in this process is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between the quinoline and the piperidin-4-amine attached to the benzimidazole. Following the successful coupling, the protecting group on the piperidin-4-amine is removed.

The final step is the formation of the besylate salt by treating the free base of Crenolanib with benzenesulfonic acid. This salt form often improves the compound's solubility and stability for pharmaceutical use.

Quantitative Data

The following tables summarize the key in vitro and preclinical quantitative data for Crenolanib besylate, demonstrating its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of Crenolanib

| Target | Assay Type | Cell Line/System | IC50 (nM) | Kd (nM) | Reference(s) |

| FLT3 | |||||

| FLT3-ITD | Phosphorylation | TF-1 | 1.3 | - | [1] |

| FLT3-D835Y | Phosphorylation | Ba/F3 | 8.8 | - | [1] |

| FLT3-ITD | Cell Viability (MTT) | Molm14 | 7 | - | [1] |

| FLT3-ITD | Cell Viability (MTT) | MV4-11 | 8 | - | [1] |

| FLT3-ITD | Binding Affinity | - | - | 0.74 | [1] |

| FLT3-D835H | Binding Affinity | - | - | 0.4 | [1] |

| FLT3-D835Y | Binding Affinity | - | - | 0.18 | [1] |

| PDGFRα | |||||

| PDGFRα (wild-type) | Phosphorylation | CHO | 10 | - | [1] |

| PDGFRα (D842V) | Cell Viability | CHO | 6 | - | [1] |

| PDGFRα | Inhibition | Porcine Aortic Epithelial | 0.4 ng/mL | - | [1] |

| PDGFRβ | |||||

| PDGFRβ | Inhibition | Porcine Aortic Epithelial | 0.8 ng/mL | - | [1] |

| PDGFRβ | Phosphorylation | Recombinant | 0.4 ng/mL | - | [1] |

| c-KIT | |||||

| c-KIT (wild-type) | Inhibition | In vitro assay | 67 | 78 | [1] |

| c-KIT (D816H) | Inhibition | In vitro assay | 5.4 | - | [1] |

| c-KIT (D816V) | Inhibition | In vitro assay | 2.5 | - | [1] |

Experimental Protocols

Tyrosine Kinase Activity Assay (Generic Protocol)

This protocol describes a general method for assessing the inhibitory activity of Crenolanib against a target tyrosine kinase.

Materials:

-

Recombinant tyrosine kinase (e.g., FLT3, PDGFRA)

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

Crenolanib besylate stock solution (in DMSO)

-

96-well plates

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of Crenolanib besylate in kinase buffer.

-

In a 96-well plate, add the kinase, peptide substrate, and diluted Crenolanib or vehicle control (DMSO).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each Crenolanib concentration and determine the IC50 value by plotting the data using a suitable software.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of Crenolanib on the viability of cancer cell lines.

Materials:

-

Cancer cell line (e.g., Molm14, MV4-11)

-

Complete cell culture medium

-

Crenolanib besylate stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of Crenolanib besylate or vehicle control (DMSO) for a specified period (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for FLT3 Phosphorylation

This protocol is used to assess the effect of Crenolanib on the phosphorylation of FLT3 in whole cells.

Materials:

-

FLT3-mutant cell line (e.g., Molm14)

-

Crenolanib besylate

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-FLT3, anti-total-FLT3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with various concentrations of Crenolanib besylate for a specified time (e.g., 1-2 hours).

-

Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-FLT3) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total FLT3 as a loading control.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by Crenolanib and a typical experimental workflow for its evaluation.

Caption: FLT3 Signaling Pathway Inhibition by Crenolanib.

Caption: PDGFRA Signaling Pathway Inhibition by Crenolanib.

Caption: Experimental Workflow for Crenolanib Development.

Conclusion

Crenolanib besylate is a promising, potent, and selective type I tyrosine kinase inhibitor with significant activity against clinically relevant mutations in FLT3 and PDGFRA. Its unique binding mode offers a potential advantage in overcoming resistance to other TKIs. The comprehensive data and protocols presented in this guide provide a valuable resource for researchers and scientists involved in the ongoing development and evaluation of this and similar targeted cancer therapies. Further clinical investigation is warranted to fully elucidate the therapeutic potential of Crenolanib besylate in various malignancies.

References

- 1. MXPA05014203A - Processes for the preparation of 1-[(benzoimidazole-1yl) quinolin-8-yl] piperidin-4-ylamine derivatives. - Google Patents [patents.google.com]

- 2. Crenolanib - Wikipedia [en.wikipedia.org]

- 3. Crenolanib - LKT Labs [lktlabs.com]

- 4. US7407955B2 - 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions - Google Patents [patents.google.com]

Crenolanib Besylate: A Selective FLT3 Inhibitor for Targeted Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis. Crenolanib besylate is a potent, orally bioavailable, type I pan-FLT3 inhibitor that selectively targets the active conformation of both wild-type and mutated FLT3, including resistance-conferring mutations such as D835Y. This technical guide provides a comprehensive overview of crenolanib besylate, including its mechanism of action, selectivity profile, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Introduction

Mutations affecting the FMS-like tyrosine kinase 3 (FLT3) receptor are among the most common molecular abnormalities in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[1] These mutations, which include internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled proliferation and survival of leukemic blasts.[1] The clinical significance of these mutations has driven the development of targeted FLT3 inhibitors.

Crenolanib besylate is a second-generation type I tyrosine kinase inhibitor (TKI) that binds to the active "DFG-in" conformation of the FLT3 kinase.[2] This mechanism allows it to effectively inhibit not only the common FLT3-ITD mutations but also TKD mutations, such as the D835 residue, which are known to confer resistance to type II FLT3 inhibitors like quizartinib and sorafenib.[1][3] Furthermore, crenolanib exhibits a favorable selectivity profile with reduced inhibition of c-Kit compared to other TKIs, potentially leading to less myelosuppression.[1][4]

This guide summarizes the current knowledge on crenolanib besylate, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and evaluation workflows to support ongoing research and drug development efforts in the field of targeted cancer therapy.

Chemical and Physical Properties

Crenolanib besylate is the besylate salt of crenolanib. Its chemical and physical properties are summarized below.

| Property | Value |

| Chemical Name | 1-(2-(5-((3-methyloxetan-3-yl)methoxy)-1H-benzimidazol-1-yl)quinolin-8-yl)piperidin-4-amine benzenesulfonate |

| Molecular Formula | C₃₂H₃₅N₅O₅S |

| Molecular Weight | 601.7 g/mol [5] |

| CAS Number | 670220-93-6 (besylate salt)[6] |

| Appearance | Solid |

| Oral Bioavailability | Yes[7] |

Mechanism of Action and Signaling Pathway

Crenolanib is a type I inhibitor, meaning it binds to the active conformation of the FLT3 kinase domain.[2] Upon ligand binding or due to activating mutations, the FLT3 receptor dimerizes and autophosphorylates, creating docking sites for various downstream signaling molecules. This initiates a cascade of intracellular signaling pathways, primarily the RAS/MEK/ERK, PI3K/AKT, and JAK/STAT pathways, which are crucial for cell proliferation, survival, and differentiation.[8]

Crenolanib competitively binds to the ATP-binding pocket of the FLT3 kinase, preventing its autophosphorylation and subsequent activation of these downstream pathways. By blocking these pro-survival signals, crenolanib induces apoptosis and inhibits the proliferation of FLT3-mutated cancer cells.

Figure 1: Crenolanib Inhibition of FLT3 Signaling Pathways.

Quantitative Data

The potency and selectivity of crenolanib have been extensively characterized through various in vitro assays. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line / Target | FLT3 Mutation Status | IC₅₀ (nM) | Reference |

| Biochemical Assays | |||

| FLT3 (autophosphorylation) | Wild-Type | ~2 | [9] |

| FLT3 (autophosphorylation) | ITD | ~2 | [9] |

| Primary AML Blasts (autophosphorylation) | ITD | 2.4 | [10] |

| Cell Viability/Cytotoxicity Assays | |||

| MV4-11 | FLT3-ITD | 1.3 - 8 | [2][11] |

| MOLM-13 | FLT3-ITD | 4.9 | [11] |

| MOLM-14 | FLT3-ITD | 7 | [2] |

| Ba/F3 | FLT3-D835Y | 8.8 | [2] |

| Other Kinases | |||

| c-KIT (wild-type) | - | 67 | [2] |

| c-KIT (D816H) | - | 5.4 | [2] |

| c-KIT (D816V) | - | 2.5 | [2] |

| PDGFRα | Wild-Type | 10 | [2] |

| PDGFRβ | Wild-Type | 10 | [2] |

Table 2: Binding Affinity (Kd)

The dissociation constant (Kd) is a measure of the binding affinity between a ligand (crenolanib) and a protein (FLT3). A lower Kd value indicates a higher binding affinity.

| FLT3 Variant | Kd (nM) | Reference |

| FLT3-ITD | 0.74 | [2] |

| FLT3-D835H | 0.4 | [2] |

| FLT3-D835Y | 0.18 | [2] |

| c-KIT (wild-type) | 78 | [2] |

Table 3: Human Pharmacokinetics (Phase I/II Clinical Trials)

Pharmacokinetic parameters describe the absorption, distribution, metabolism, and excretion of a drug in the body.

| Parameter | Value | Dosing Schedule | Reference |

| Tmax (Time to maximum concentration) | 2-3 hours | 100 mg TID | [8] |

| Apparent Oral Clearance (Day 1) | 45.0 L/h/m² | 200 mg/m² divided TID | |

| Apparent Oral Clearance (Day 7) | 40.5 L/h/m² | 200 mg/m² divided TID | |

| Accumulation | No significant accumulation | 100 mg TID | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of FLT3 inhibitors like crenolanib.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

FLT3-mutant and wild-type cell lines (e.g., MV4-11, MOLM-13, HL-60)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

Crenolanib besylate

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture cells to logarithmic growth phase.

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

Drug Treatment:

-

Prepare a stock solution of crenolanib in DMSO.

-

Perform serial dilutions of crenolanib in complete medium to achieve the desired final concentrations.

-

Add 100 µL of the crenolanib dilutions or vehicle control (medium with DMSO) to the respective wells.

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Measurement:

-

Carefully aspirate the medium without disturbing the formazan crystals.

-

Add 150 µL of solubilization solution to each well.

-

Wrap the plate in foil and place it on an orbital shaker for 15 minutes to dissolve the crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the log of the crenolanib concentration to determine the IC₅₀ value.

-

Western Blot for FLT3 Phosphorylation

Western blotting is used to detect the phosphorylation status of FLT3 and its downstream signaling proteins, providing a direct measure of inhibitor activity.

Materials:

-

FLT3-mutant cell lines (e.g., MV4-11, MOLM-14)

-

Crenolanib besylate

-

DMSO

-

Ice-cold PBS

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with varying concentrations of crenolanib for 1-2 hours.

-

Harvest and wash the cells with ice-cold PBS.

-

Lyse the cells in ice-cold RIPA buffer for 30 minutes on ice.

-

Centrifuge to pellet cell debris and collect the supernatant (cell lysate).

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane with TBST.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Perform densitometry to quantify the band intensities.

-

In Vivo Xenograft Model

In vivo xenograft models are used to evaluate the anti-tumor efficacy of crenolanib in a living organism.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

FLT3-ITD positive AML cell line (e.g., MV4-11, MOLM-13)

-

Crenolanib besylate

-

Vehicle control (e.g., appropriate buffer for oral or intraperitoneal administration)

-

Calipers for tumor measurement (if applicable for solid tumors)

-

Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

-

Cell Implantation:

-

Inject a defined number of AML cells (e.g., 1 x 10⁶) into the tail vein of the mice.

-

-

Tumor/Leukemia Establishment and Treatment:

-

Allow the leukemia to establish for a set period (e.g., 7-10 days).

-

Randomize the mice into treatment and control groups.

-

Administer crenolanib or vehicle control at a predetermined dose and schedule (e.g., daily oral gavage or intraperitoneal injection).[11]

-

-

Monitoring and Efficacy Assessment:

-

Monitor the health and body weight of the mice regularly.

-

Assess the tumor burden by bioluminescence imaging or by analyzing peripheral blood for leukemic cells.

-

At the end of the study, harvest tissues (e.g., bone marrow, spleen) for further analysis (e.g., flow cytometry, Western blotting).

-

-

Data Analysis:

-

Compare the tumor growth or leukemic burden between the treatment and control groups.

-

Analyze survival data using Kaplan-Meier curves.

-

Visualizations

Experimental Workflow for Crenolanib Evaluation

Figure 2: Experimental workflow for evaluating crenolanib.

Mechanism of Action: Type I vs. Type II FLT3 Inhibition

Figure 3: Type I vs. Type II FLT3 inhibitor mechanism.

Conclusion

Crenolanib besylate is a highly potent and selective type I pan-FLT3 inhibitor with significant activity against both FLT3-ITD and resistance-conferring FLT3-TKD mutations. Its distinct mechanism of action and favorable selectivity profile make it a promising therapeutic agent for patients with FLT3-mutated AML. The data and protocols presented in this technical guide provide a valuable resource for researchers and drug development professionals working to advance the understanding and clinical application of crenolanib and other targeted therapies. Further investigation into combination strategies and mechanisms of acquired resistance will be crucial for maximizing the clinical benefit of this promising agent.

References

- 1. Video: Pre-clinical Evaluation of Tyrosine Kinase Inhibitors for Treatment of Acute Leukemia [jove.com]

- 2. Crenolanib - Wikipedia [en.wikipedia.org]

- 3. Population Pharmacokinetics of Crenolanib in Children and Young Adults with Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchhub.com [researchhub.com]

- 5. Structural and functional Alterations of FLT3 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preclinical and pilot study of type I FLT3 tyrosine kinase inhibitor, crenolanib, with sorafenib in acute myeloid leukemia and FLT3-internal tandem duplication - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crenolanib is active against models of drug-resistant FLT3-ITD−positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fda.gov [fda.gov]

An In-depth Technical Guide to the Pharmacological Properties of Crenolanib Besylate

Introduction

Crenolanib besylate is an orally bioavailable, small-molecule benzimidazole developed as a potent and selective inhibitor of class III receptor tyrosine kinases (RTKs).[1][2][3] It is a type I tyrosine kinase inhibitor (TKI), a classification that distinguishes its mechanism of binding to the active 'DFG-in' conformation of the kinase.[1][4] Its primary targets include FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptors alpha (PDGFRα) and beta (PDGFRβ).[1][5] Due to its efficacy against both wild-type and mutated forms of these kinases, crenolanib has been extensively investigated for the treatment of various malignancies, most notably Acute Myeloid Leukemia (AML) with FLT3 mutations and gastrointestinal stromal tumors (GIST) harboring PDGFR mutations.[2][6]

Mechanism of Action

As a type I inhibitor, crenolanib selectively binds to the ATP-binding pocket of its target kinases only when they are in their active conformational state.[1][5] This is in contrast to type II inhibitors, which bind to the inactive conformation. This specificity allows crenolanib to potently inhibit constitutively active mutant kinases, such as those found in many cancers. By occupying the ATP-binding site, crenolanib blocks the autophosphorylation and subsequent activation of the kinase, thereby inhibiting downstream signaling pathways responsible for cell proliferation, survival, and differentiation.[2][7]

Target Kinase Profile

Crenolanib demonstrates potent inhibitory activity against a focused panel of class III RTKs, including wild-type and clinically relevant mutant isoforms.

-

FLT3: Mutations in the FLT3 gene, including internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations (e.g., D835Y), are common drivers in AML and are associated with a poor prognosis.[2][8] Crenolanib is a pan-FLT3 inhibitor, potently inhibiting wild-type FLT3, FLT3-ITD, and TKD mutations that confer resistance to other TKIs like quizartinib or sorafenib.[8][9][10]

-

PDGFRα and PDGFRβ: These receptors are key regulators of cell growth, proliferation, and angiogenesis.[3] Activating mutations or amplification of PDGFRs are implicated in the pathogenesis of GIST and gliomas.[8] Crenolanib effectively inhibits both PDGFRα and PDGFRβ, including the imatinib-resistant PDGFRα D842V mutation.[1][5]

-

c-KIT: Crenolanib also exhibits activity against the c-KIT receptor, another class III RTK. While its inhibition of wild-type c-KIT is less potent compared to its primary targets, it strongly inhibits activating mutations such as D816V.[1] This reduced inhibition of wild-type KIT may result in less myelosuppression compared to other TKIs.[9][11]

Quantitative Pharmacological Data

The pharmacological activity of crenolanib has been quantified through various biochemical and cellular assays.

Table 1: Biochemical Inhibitory Activity of Crenolanib

| Target Kinase | Assay Type | Value (nM) | Reference(s) |

| FLT3 (Wild-Type) | Kd | 0.74 | [5][12] |

| FLT3-ITD | Kd | 0.74 | [1] |

| FLT3-D835H | Kd | 0.4 | [1] |

| FLT3-D835Y | Kd | 0.18 | [1] |

| PDGFRα | K_d_ | 2.1 | [5] |

| PDGFRβ | K_d_ | 3.2 | [5] |

| c-KIT (Wild-Type) | K_d_ | 78 | [1] |

Table 2: Cellular Inhibitory Activity of Crenolanib

| Cell Line / Target | Assay Type | IC50 (nM) | Reference(s) |

| Molm14 (FLT3-ITD) | MTT Assay | 7 | [1] |

| MV4-11 (FLT3-ITD) | MTT Assay | 8 | [1] |

| TF-1 (FLT3-ITD transfected) | Phosphorylation | 1.3 | [1] |

| Ba/F3 (FLT3-D835Y transfected) | Phosphorylation | 8.8 | [1] |

| Primary AML Blasts (FLT3-ITD) | Phosphorylation | 2.4 | [11] |

| CHO (PDGFRα D842V transfected) | Cellular Activity | 6 | [1] |

| Porcine Aortic Epithelial (PDGFRβ) | Cellular Activity | 0.8 ng/mL | [1] |

| c-KIT (Wild-Type) | In Vitro Assay | 67 | [1] |

| c-KIT D816H | In Vitro Assay | 5.4 | [1] |

| c-KIT D816V | In Vitro Assay | 2.5 | [1] |

Table 3: Pharmacokinetic Properties of Crenolanib in Humans

| Parameter | Description | Value | Reference(s) |

| Administration | Route of delivery | Oral | [1][3] |

| Tmax | Time to maximum plasma concentration | 2–3 hours | [13][14] |

| T½ | Elimination half-life | 7.5–9 hours | [8][14] |

| Dosing Regimen | Typical clinical dose | 100 mg TID | [8][14] |

| Steady State | Time to reach steady-state concentration | ~4 days | [13] |

| Cmax (steady state) | Median maximum concentration | 478 nM | [13] |

| Trough (steady state) | Median minimum (trough) concentration | 290–352 nM | [13][14] |

| PK Model | Pharmacokinetic model fit | One-compartment, first-order absorption | [13][15] |

| Plasma Protein Binding | Extent of binding to plasma proteins | Low | [8] |

Signaling Pathway Inhibition

Crenolanib effectively blocks aberrant signaling downstream of FLT3 and PDGFR. Constitutive activation of these receptors leads to the activation of multiple pro-survival and proliferative pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways. Crenolanib's inhibition at the receptor level prevents the phosphorylation cascades that drive these oncogenic signals.

Caption: Crenolanib inhibits constitutively active FLT3 signaling pathways.

Caption: Crenolanib blocks PDGFR-mediated downstream signaling.

Mechanisms of Resistance

While highly potent, resistance to crenolanib can develop. Understanding these mechanisms is crucial for optimizing its clinical use.

-

Intrinsic Resistance: Crenolanib is a substrate of the ATP-binding cassette (ABC) transporter ABCB1 (P-glycoprotein).[4][8] Overexpression of ABCB1 on cancer cells can lead to increased drug efflux, reducing intracellular concentrations and conferring resistance. This mechanism may also limit the penetration of crenolanib across the blood-brain barrier.[8]

-

Acquired Resistance: Unlike many other FLT3 inhibitors, clinical resistance to crenolanib is infrequently associated with the acquisition of new secondary mutations in the FLT3 kinase domain.[9][14][16][17] Instead, resistance often emerges through the activation of alternative, or "bypass," signaling pathways. Whole-exome sequencing of patient samples before and after treatment has revealed that resistance is often linked to the emergence of subclones with mutations in genes such as NRAS, IDH1, and IDH2, which can drive proliferation independently of FLT3.[16][17]

Experimental Methodologies

The pharmacological properties of crenolanib were characterized using a variety of standard and advanced laboratory techniques.

-

Kinase Binding and Inhibition Assays (K_d_, IC50): Dissociation constants (K_d_) are determined using techniques like competitive binding assays with radiolabeled ATP analogs. Enzymatic IC50 values are measured by assessing the ability of crenolanib to inhibit the phosphorylation of a synthetic substrate by the purified recombinant kinase.

-

Cellular Proliferation/Cytotoxicity Assays (MTT/XTT): To determine cellular IC50 values, cancer cell lines (e.g., Molm14, MV4-11) are cultured in 96-well plates and exposed to a range of crenolanib concentrations for a set period (typically 72 hours).[12] A tetrazolium salt (e.g., MTT or XTT) is then added, which is converted by metabolically active cells into a colored formazan product. The amount of formazan is measured spectrophotometrically, allowing for the quantification of cell viability and the calculation of the drug concentration that inhibits proliferation by 50%.[1][12]

-

Immunoblotting (Western Blot): This technique is used to assess the phosphorylation status of target kinases and their downstream signaling proteins. Cells are treated with crenolanib, lysed, and the proteins are separated by gel electrophoresis. Specific antibodies are used to detect the phosphorylated and total levels of proteins like FLT3, AKT, and MAPK, providing direct evidence of target engagement and pathway inhibition.[1][11]

-

Pharmacokinetic Analysis: In clinical studies, patient serum samples are collected at multiple time points following oral administration of crenolanib (e.g., pre-dose, 0.5, 1, 2, 4, 8, and 24 hours).[13][15] The concentration of crenolanib in these samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This data is then analyzed using non-linear mixed-effects modeling to determine key pharmacokinetic parameters.[13][15]

-

In Vivo Xenograft Models: To evaluate anti-tumor activity in a living system, human cancer cells (e.g., MV4-11) are implanted into immunodeficient mice.[10] Once tumors are established, mice are treated with crenolanib or a vehicle control. Tumor growth is monitored over time to assess the drug's efficacy. These models are also used for in vivo pharmacokinetic and pharmacodynamic studies.[10]

Caption: Workflow for determining cellular IC50 using an MTT/XTT assay.

Crenolanib besylate is a potent, orally bioavailable type I tyrosine kinase inhibitor with high specificity for FLT3 and PDGFR. Its ability to inhibit a wide range of activating mutations, including those that confer resistance to other TKIs, makes it a valuable agent in targeted cancer therapy. Its pharmacological profile is characterized by low nanomolar inhibitory concentrations, predictable oral pharmacokinetics, and a distinct resistance mechanism that does not typically involve secondary on-target mutations. This comprehensive understanding of its pharmacological properties is essential for its continued development and strategic application in the clinic.

References

- 1. Crenolanib - Wikipedia [en.wikipedia.org]

- 2. What is Crenolanib Besylate used for? [synapse.patsnap.com]

- 3. Facebook [cancer.gov]

- 4. The FLT3 and PDGFR inhibitor crenolanib is a substrate of the multidrug resistance protein ABCB1 but does not inhibit transport function at pharmacologically relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. amsbio.com [amsbio.com]

- 6. Crenolanib Besylate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. Crenolanib Besylate | C32H35N5O5S | CID 18435899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The FLT3 and PDGFR inhibitor crenolanib is a substrate of the multidrug resistance protein ABCB1 but does not inhibit transport function at pharmacologically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ascopubs.org [ascopubs.org]

- 10. Crenolanib is active against models of drug-resistant FLT3-ITD−positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crenolanib | PDGFR | Autophagy | FLT | TargetMol [targetmol.com]

- 13. Paper: Population Pharmacokinetics of Crenolanib, a Type I FLT3 Inhibitor, in Patients with Relapsed/Refractory AML [ash.confex.com]

- 14. ascopubs.org [ascopubs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Clinical resistance to crenolanib in acute myeloid leukemia due to diverse molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Crenolanib Besylate: A Technical Guide to On-Target and Off-Target Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crenolanib besylate is a potent, orally bioavailable benzimidazole-based tyrosine kinase inhibitor (TKI) that has demonstrated significant promise in the treatment of various malignancies. As a Type I inhibitor, it targets the active conformation of specific kinases, primarily FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptors alpha and beta (PDGFRα/β).[1][2][3] This technical guide provides an in-depth overview of the on-target and off-target effects of crenolanib, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental evaluation.

Introduction

Crenolanib is a highly selective inhibitor of Class III receptor tyrosine kinases (RTKs), a family of proteins that play a crucial role in cell signaling pathways regulating proliferation, differentiation, and survival.[2] Dysregulation of these kinases, often through activating mutations, is a key driver in several cancers, including Acute Myeloid Leukemia (AML) and Gastrointestinal Stromal Tumors (GIST).[3][4] Crenolanib's mechanism as a Type I inhibitor allows it to be effective against both wild-type and various mutant forms of its target kinases, including those that confer resistance to other TKIs.[1][3]

On-Target Activity

Crenolanib exhibits potent inhibitory activity against its primary targets, FLT3 and PDGFRα/β, including various clinically relevant mutant isoforms.

FMS-like Tyrosine Kinase 3 (FLT3)

Mutations in the FLT3 gene are among the most common genetic alterations in AML, correlating with a poor prognosis. Crenolanib potently inhibits both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations of FLT3.[4]

Platelet-Derived Growth Factor Receptor (PDGFR)

Aberrant PDGFR signaling is implicated in the pathogenesis of GIST and other solid tumors. Crenolanib effectively inhibits both PDGFRα and PDGFRβ.[5]

c-KIT

Crenolanib also demonstrates activity against both wild-type and mutant forms of the c-KIT receptor, another Class III RTK.

Table 1: On-Target Activity of Crenolanib Besylate (Biochemical Assays)

| Target | Variant | Assay Type | IC50 (nM) | Kd (nM) | Reference(s) |

| FLT3 | Wild-Type | Kinase Assay | - | 0.15 | [6] |

| ITD | Kinase Assay | - | 0.74 | [2] | |

| D835H | Kinase Assay | - | 0.4 | [2] | |

| D835Y | Kinase Assay | - | 0.18 | [2] | |

| PDGFRα | Wild-Type | Kinase Assay | 0.9, 11 | 2.1, 3.2 | [6][7] |

| D842V | Kinase Assay | 6 | - | [2] | |

| PDGFRβ | Wild-Type | Kinase Assay | 1.8, 3.2 | - | [6][7] |

| c-KIT | Wild-Type | Kinase Assay | 67 | 78 | [2] |

| D816H | Kinase Assay | 5.4 | - | [2] | |

| D816V | Kinase Assay | 2.5 | - | [2] |

Table 2: On-Target Activity of Crenolanib Besylate (Cellular Assays)

| Cell Line | Target Expression | Assay Type | IC50 (nM) | Reference(s) |

| Molm14 | FLT3-ITD | MTT | 7 | [2] |

| MV4-11 | FLT3-ITD | MTT | 8 | [2] |

| MOLM-13 | FLT3-ITD | Cell Viability | 4.9 | [8] |

| TF-1 | Transfected FLT3-ITD | Phosphorylation Inhibition | 1.3 | [2] |

| Ba/F3 | Transfected FLT3-D835Y | Phosphorylation Inhibition | 8.8 | [2] |

| H1703 | PDGFRα Amplification | Cell Viability | ~80 | [2] |

| CHO | Transfected PDGFRα D842V | Phosphorylation Inhibition | 6 | [2] |

| EOL-1 | FIP1L1-PDGFRα | Proliferation | 0.0002 | [7] |

Off-Target Effects and Selectivity

Crenolanib is characterized by its high selectivity for Class III RTKs. Kinome scan analyses have been performed to assess its broader kinase inhibition profile.

Table 3: Off-Target Kinase Inhibition by Crenolanib Besylate

| Kinase | Percent Inhibition @ 100 nM | Reference(s) |

| PDGFRα D842V | >50% | [1] |

| ULK2 | >50% | [1] |

| MLK1 | >50% | [1] |

| TRKA | >50% | [1] |

It is noteworthy that at concentrations as high as 500 nM, crenolanib did not induce apoptosis in non-FLT3-driven cell lines, indicating low off-target toxicity.[1] One identified off-target interaction is with the multidrug resistance protein ABCB1, for which crenolanib is a substrate.[1]

Signaling Pathways

Crenolanib exerts its therapeutic effect by inhibiting the downstream signaling cascades initiated by FLT3 and PDGFR.

Caption: Crenolanib inhibits FLT3 and PDGFRα/β signaling pathways.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of crenolanib.

Biochemical Kinase Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the ability of a compound to displace a fluorescently labeled tracer from the ATP binding site of the target kinase.

-

Reagent Preparation : Prepare 3X solutions of the test compound (crenolanib), a mixture of the target kinase (e.g., FLT3) and a europium-labeled anti-tag antibody, and an Alexa Fluor® 647-labeled tracer in kinase buffer.

-

Assay Plate Setup : In a 384-well plate, add 5 µL of the 3X test compound solution.

-

Kinase/Antibody Addition : Add 5 µL of the 3X kinase/antibody mixture to each well.

-

Tracer Addition : Add 5 µL of the 3X tracer solution to initiate the binding reaction.

-

Incubation : Incubate the plate for 1 hour at room temperature.

-

Data Acquisition : Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET). A decrease in the FRET signal indicates displacement of the tracer by the test compound.

Cellular Proliferation/Viability Assay (e.g., WST-1 Assay)

This colorimetric assay quantifies the number of viable cells by measuring the metabolic activity of mitochondrial dehydrogenases.

-

Cell Seeding : Seed cells (e.g., Molm14) in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well in 100 µL of culture medium.

-

Compound Treatment : Add 100 µL of serially diluted crenolanib to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation : Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

-

WST-1 Reagent Addition : Add 10 µL of WST-1 reagent to each well.

-

Incubation : Incubate for 1 to 4 hours at 37°C.

-

Absorbance Reading : Shake the plate for 1 minute and measure the absorbance between 420-480 nm using a microplate reader.

Western Blot Analysis for Kinase Phosphorylation

This technique is used to determine the inhibition of kinase autophosphorylation in a cellular context.

-

Cell Treatment : Treat cells with various concentrations of crenolanib for a specified time (e.g., 1-4 hours).

-

Cell Lysis : Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer : Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting : Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-FLT3). Subsequently, probe with an antibody for the total form of the kinase as a loading control.

-

Detection : Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

Caption: General experimental workflow for evaluating a kinase inhibitor.

Conclusion

Crenolanib besylate is a highly potent and selective Type I inhibitor of FLT3 and PDGFRα/β, including clinically relevant mutant forms. Its favorable selectivity profile suggests a lower potential for off-target toxicities. The data and methodologies presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working with this promising therapeutic agent. Further investigation into the mechanisms of resistance and potential combination therapies will continue to define its clinical utility.

References

- 1. Crenolanib is a selective type I pan-FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crenolanib - Wikipedia [en.wikipedia.org]

- 3. The FLT3 and PDGFR inhibitor crenolanib is a substrate of the multidrug resistance protein ABCB1 but does not inhibit transport function at pharmacologically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crenolanib is a type I tyrosine kinase inhibitor that inhibits mutant KIT D816 isoforms prevalent in systemic mastocytosis and core binding factor leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crenolanib is a selective type I pan-FLT3 inhibitor [escholarship.org]

- 6. Crenolanib is active against models of drug-resistant FLT3-ITD−positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cellbiolabs.com [cellbiolabs.com]

- 8. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anti-Cancer Activity of Crenolanib Besylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crenolanib besylate is a potent, orally bioavailable benzimidazole small molecule inhibitor with significant anti-neoplastic activity.[1][2] It functions as a type I tyrosine kinase inhibitor (TKI), preferentially binding to the active conformation of its target kinases.[3] The primary targets of crenolanib are the class III receptor tyrosine kinases: FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptors alpha and beta (PDGFRα/β).[1][3][4] Its activity extends to both wild-type and various mutated forms of these receptors, which are often implicated in the pathogenesis of several cancers, most notably Acute Myeloid Leukemia (AML), gastrointestinal stromal tumors (GIST), and non-small cell lung cancer (NSCLC).[2][5] This technical guide provides a comprehensive overview of the in vitro anti-cancer activity of crenolanib besylate, detailing its mechanism of action, inhibitory concentrations, and the experimental protocols used to elucidate its effects.

Mechanism of Action

Crenolanib exerts its anti-cancer effects by inhibiting the constitutive activation of FLT3 and PDGFR, which are frequently mutated or overexpressed in cancer cells.[1] This inhibition disrupts downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis.[1][5]

Mutations in the FLT3 gene, such as internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (TKD) point mutations (e.g., D835), are common in AML and are associated with a poor prognosis.[2][6] Crenolanib has demonstrated potent activity against both FLT3-ITD and clinically relevant resistance-conferring D835 mutations.[6][7] Similarly, dysregulation of PDGFR signaling is a known driver in various solid tumors.[5] By targeting these kinases, crenolanib effectively blocks multiple oncogenic signals.[3][5]

In addition to its direct effects on tumor cells, crenolanib also exhibits anti-angiogenic properties by inhibiting PDGFR signaling in endothelial cells and affecting mitosis, independent of PDGFR expression.[8][9]

Quantitative Analysis of In Vitro Efficacy

The potency of crenolanib has been quantified across a range of cancer cell lines and specific kinase mutations. The following tables summarize the key inhibitory concentrations (IC50) and dissociation constants (Kd) reported in various in vitro studies.

Table 1: Crenolanib IC50 Values in Cancer Cell Lines

| Cell Line | Cancer Type | FLT3/PDGFR Status | IC50 (nM) | Reference(s) |

| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | 1.3 | [7] |

| MOLM-13 | Acute Myeloid Leukemia | FLT3-ITD | 4.9 | [7] |

| Molm14 | Acute Myeloid Leukemia | FLT3-ITD | ~2 (for autophosphorylation) | [6] |

| A549 | Non-Small Cell Lung Cancer | High PDGFRα expression | Not specified | [5] |

| ECRF24 | Immortalised Endothelial Cells | Not specified | 4.6 µM (for viability) | [9] |

| HUVEC | Primary Endothelial Cells | Not specified | 8.4 µM (for viability) | [9] |

| A2780 | Ovarian Carcinoma | Not specified | 5.1 µM (for viability) | [9] |

Table 2: Crenolanib Inhibitory Activity Against Specific Kinase Mutations

| Kinase/Mutation | Assay Type | Kd (nM) | IC50 (nM) | Reference(s) |

| FLT3-ITD | Binding Assay | 0.74 | - | [3] |

| FLT3-D835H | Binding Assay | 0.4 | - | [3] |

| FLT3-D835Y | Binding Assay | 0.18 | - | [3] |

| FLT3-ITD (in TF-1 cells) | Phosphorylation Inhibition | - | 1.3 | [3] |

| FLT3-D835Y (in Ba/F3 cells) | Phosphorylation Inhibition | - | 8.8 | [3] |

| PDGFRα | Binding Assay | 2.1 | 11 | [4][10] |

| PDGFRβ | Binding Assay | 3.2 | 3.2 | [4][10] |

| c-Kit (wild type) | In vitro assay | 78 | 67 | [3] |

| c-Kit (D816H) | In vitro assay | - | 5.4 | [3] |

| c-Kit (D816V) | In vitro assay | - | 2.5 | [3] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by crenolanib and a typical experimental workflow for evaluating its in vitro activity.

Caption: Crenolanib Signaling Pathway Inhibition.

Caption: General Experimental Workflow for In Vitro Evaluation.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)